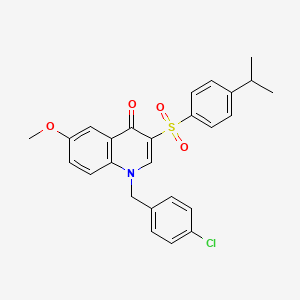

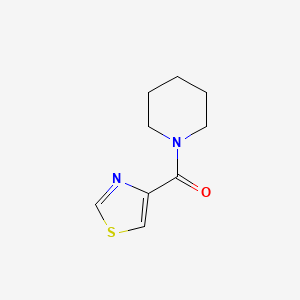

N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the nitro, amino, and dimethylaminoethyl groups. These groups could potentially participate in hydrogen bonding and other intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the pyrimidine ring less reactive towards electrophilic aromatic substitution reactions. The amino groups could potentially participate in acid-base reactions .Applications De Recherche Scientifique

Drug and Gene Delivery Systems

The compound’s structure allows for the creation of cationic amphiphilic copolymers which can form micelles in aqueous media. These micelles can be loaded with drugs and DNA for co-delivery to target cells . This dual delivery system is particularly promising for cancer therapy, where the synergistic effect of drug and gene delivery could significantly improve treatment outcomes.

Nanogel Drug Release

Interpenetrating polymer network nanogels can be synthesized using this compound. These nanogels have shown potential for the controlled release of anticancer drugs like doxorubicin (DOX) . The ability to fine-tune the release rate of drugs makes these nanogels an exciting area of research for improving the efficacy of chemotherapy.

Cationic Polymer Applications

As a monomer, this compound is used to produce cationic polymers . These polymers have a wide range of applications, including acting as flocculants, coagulants, dispersants, and stabilizers . Their charged nature allows them to interact with various substances, making them versatile in different industrial and environmental processes.

Synthesis of Polymersomes

Polymersomes, robust alternatives to liposomes, can be created from diblock copolymers of this compound. These polymersomes are responsive to pH and temperature, making them suitable for use as drug delivery systems or nanoreactors . Their stability and responsiveness to environmental conditions are key for their application in targeted therapies.

Biomedical Nanomaterials

The compound is integral in the synthesis of star-shaped polymers which can be used for creating nanomaterials with applications in biomedical fields . These materials can be designed to respond to specific stimuli, making them useful for targeted drug delivery and gene therapy.

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis. It is used in the production of various pharmaceuticals, demonstrating its importance in the synthesis of complex molecules . Its role as an intermediate showcases its versatility and utility in the broader field of chemical synthesis.

Safety and Hazards

Propriétés

IUPAC Name |

4-N-[2-(dimethylamino)ethyl]-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N6O2/c1-13(2)4-3-10-8-6(14(15)16)7(9)11-5-12-8/h5H,3-4H2,1-2H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWAEXUHNLEMIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide](/img/structure/B3006573.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3006574.png)

![2-(4-Methyl-1,3-thiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B3006576.png)

![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propylphenyl)methyl]prop-2-enamide](/img/structure/B3006578.png)

![N-acetyl-N-(6-aminobenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3006582.png)

![Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate](/img/structure/B3006589.png)